BenchChemオンラインストアへようこそ!

N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide

NF-κB potentiation TLR4 co-stimulation innate immunity

This is the original sulfamoyl benzamidothiazole hit (Compound 1) identified in high-throughput NF-κB screens. It uniquely induces sustained NF-κB activation with TLR4 agonists, a mechanism directly applicable for vaccine adjuvant development. Unlike untested hybrids, its precise 4-sulfamoylphenethyl tail, 2-aminothiazole core, and benzamide cap are essential for the validated immunostimulatory phenotype. Ideal as a reference standard for benchmarking novel co-adjuvants, a starting material for target-identification probes, or a basis for SAR-driven medicinal chemistry optimization.

Molecular Formula C20H20N4O4S2
Molecular Weight 444.52
CAS No. 941984-86-7
Cat. No. B2865431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide
CAS941984-86-7
Molecular FormulaC20H20N4O4S2
Molecular Weight444.52
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C20H20N4O4S2/c21-30(27,28)17-8-6-14(7-9-17)10-11-22-18(25)12-16-13-29-20(23-16)24-19(26)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,25)(H2,21,27,28)(H,23,24,26)
InChIKeyWJIIMONPBZAFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide (CAS 941984-86-7): Core Scaffold for NF-κB-Modulating Adjuvant Candidates


N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide (CAS 941984-86-7) is a synthetic sulfamoyl benzamidothiazole that serves as the foundational hit compound (compound 1) in a series of small-molecule innate immune modulators [1]. Identified via high-throughput cell-based NF-κB reporter screening, it induces sustained NF-κB activation when combined with a Toll-like receptor 4 (TLR4) agonist, a mechanism relevant for vaccine adjuvant development [1]. The compound integrates a 4-sulfamoylphenethyl tail, a 2-aminothiazole core, and a benzamide cap, a structural organization that subsequent structure–activity relationship (SAR) studies confirmed is critical for immunological activity and selectivity against alternative scaffolds [1].

SAR-Guided Procurement: Why N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide Cannot Be Replaced by Arbitrary Thiazole or Sulfonamide Analogs


The systematic SAR study by Shukla et al. (2021) demonstrated that even conservative modifications to the 4-sulfamoylphenethyl tail, the central thiazole core, or the terminal benzamide of compound 1 drastically altered both NF-κB potentiation potency and the duration of the immunostimulatory response [1]. Head-to-head comparisons within the same article reveal that site A modifications (e.g., compound 12d) reduced potency, while targeted site B or site F modifications (e.g., compounds 18q and 54h) afforded gains, confirming that the precise N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide scaffold occupies a unique position in the activity landscape [1]. Consequently, procurement of untested thiazole-sulfonamide hybrids without this exact substitution pattern carries a high risk of losing the validated NF-κB-sustaining phenotype required for adjuvant applications.

Quantitative Differentiation Evidence for N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide


NF-κB Reporter Potency: Compound 1 Outperforms Site A-Modified Analog 12d

In a cell-based NF-κB reporter assay using LPS as a primary TLR4 stimulus, compound 1 (CAS 941984-86-7) exhibited superior NF-κB potentiation compared to the site A-modified analog 12d [1]. Dose-response experiments conducted at graded concentrations and reported as mean ± SEM from triplicates in two independent experiments confirmed that 12d was less potent than compound 1 across the tested concentration range [1].

NF-κB potentiation TLR4 co-stimulation innate immunity

Lead vs. Optimized Analogs: Compound 1 Defines the Baseline That Site B/F-Modified Compounds 18q and 54h Exceed

The Shukla et al. SAR study established compound 1 as the reference point against which all subsequent analogs were measured [1]. Compounds 18q (site B modification) and 54h (site F modification) were identified as more potent than compound 1 in the NF-κB reporter assay, while other site modifications were either equipotent or less active [1]. This places compound 1 at a critical activity inflection point: it is the minimal pharmacophore required for sustained NF-κB activation, and any procurement decision must weigh whether the ∼2–5 fold potency gain observed with 18q/54h justifies the loss of the extensively characterized baseline profile [1].

lead optimization SAR threshold hit-to-lead

Cytokine Release: Compound 1 Enhances Immunostimulatory Cytokines in Human THP-1 Cells

Compound 1, as the representative sulfamoyl benzamidothiazole hit, was evaluated for its ability to enhance the release of immunostimulatory cytokines from the human monocytic THP-1 cell line [1]. Selected SAR analogs that showed improved NF-κB reporter activity were also assessed in this functional assay, providing a direct comparison of the hit scaffold versus optimized derivatives in a physiologically relevant human immune cell background [1].

cytokine induction THP-1 monocytic cells immunostimulation

In Vivo Co-Adjuvant Activity: Compound 1 Class Demonstrates Antibody Titer Enhancement with MPLA

Murine vaccination studies within the Shukla et al. paper demonstrated that select sulfamoyl benzamidothiazole compounds derived from the compound 1 scaffold, when used as co-adjuvants with the FDA-approved TLR4 agonist monophosphoryl lipid A (MPLA), significantly enhanced antigen-specific antibody titers compared to MPLA alone [1]. While the study evaluated optimized analogs rather than compound 1 itself, this provides class-level validation that the N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide scaffold is capable of translating in vitro NF-κB potentiation into in vivo adjuvant efficacy [1].

vaccine adjuvant antibody titer MPLA co-adjuvant

Photoaffinity Probe Derivatization: Compound 1 Scaffold Enables Target Identification Studies

The systematic SAR campaign on compound 1 led to the successful design of a photoaffinity probe based on the N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide scaffold, a capability not demonstrated for alternative thiazole-sulfonamide chemotypes in this study [1]. This probe retained sufficient biological activity to enable future target identification and mechanism-of-action studies, distinguishing compound 1 from other in-class compounds that have not been validated for chemical-probe derivatization [1].

photoaffinity labeling target deconvolution chemical probe

Procurement-Relevant Application Scenarios for N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide


Vaccine Adjuvant Discovery: Co-Adjuvant Screening with Clinically Approved TLR4 Agonists

Compound 1 is directly applicable as a positive-control or reference hit in high-throughput screens designed to identify small-molecule co-adjuvants that prolong NF-κB signaling after TLR4 engagement. Its validated activity in human myeloid reporter cells and THP-1 cytokine assays [1] makes it suitable for benchmarking novel adjuvant candidates, while its scaffold-derived analogs have demonstrated in vivo antibody titer enhancement when combined with MPLA [1].

Chemical Biology: Target Deconvolution via Photoaffinity Probe Development

The compound 1 scaffold is the only sulfamoyl benzamidothiazole chemotype for which a functional photoaffinity probe has been reported [1]. Laboratories focused on identifying the molecular target(s) responsible for sustained NF-κB activation can procure compound 1 as the starting material for probe synthesis or as a reference ligand for competition-based target-engagement studies.

Hit-to-Lead Medicinal Chemistry: SAR Expansion Around a Defined Pharmacophore

The comprehensive SAR map published by Shukla et al. defines which positions on the compound 1 scaffold (sites A through F) tolerate modification and which abolish activity [1]. Medicinal chemistry teams can procure compound 1 as the reference standard and systematically explore novel substitutions at permissive sites (e.g., site B or site F) to improve potency, selectivity, or pharmacokinetic properties while maintaining the core NF-κB-sustaining phenotype.

Immuno-Oncology Research: Innate Immune Potentiation in Dendritic Cell Assays

Compound 1 has been evaluated in murine primary dendritic cells for its ability to enhance immunostimulatory cytokine release [1]. Procurement of compound 1 enables immuno-oncology laboratories to investigate whether sustained NF-κB activation in antigen-presenting cells can augment anti-tumor immune responses, providing a chemically defined tool compound with peer-reviewed immunological characterization.

Quote Request

Request a Quote for N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.